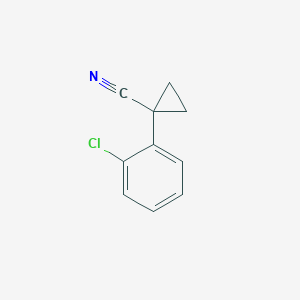

1-(2-Chlorophenyl)cyclopropanecarbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chlorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTBYZDCUXBPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437987 | |

| Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122143-18-4 | |

| Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Chlorophenyl)cyclopropanecarbonitrile chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)cyclopropanecarbonitrile is a substituted cyclopropane derivative. The cyclopropane ring, a three-membered carbocycle, is a structural motif of interest in medicinal chemistry due to its unique conformational properties and ability to introduce rigidity into molecules. The presence of a chlorophenyl group and a nitrile functionality suggests its potential as a versatile building block in the synthesis of more complex molecules, potentially for pharmaceutical applications. This document provides a comprehensive overview of the available chemical properties and structural information for 1-(2-Chlorophenyl)cyclopropanecarbonitrile.

Chemical Structure and Properties

The chemical structure of 1-(2-Chlorophenyl)cyclopropanecarbonitrile consists of a cyclopropane ring substituted with a 2-chlorophenyl group and a nitrile group at the same carbon atom.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2-chlorophenyl)cyclopropane-1-carbonitrile |

| CAS Number | 122143-18-4[1][2] |

| Molecular Formula | C₁₀H₈ClN[1][2] |

| SMILES | C1CC1(C#N)C2=CC=CC=C2Cl |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 177.63 g/mol | [1][2] |

| Boiling Point | 312.2 ± 35.0 °C (Predicted) | [1] |

| Density | 1.24 g/mL (Predicted) | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data for 1-(2-Chlorophenyl)cyclopropanecarbonitrile is limited. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (ortho-substituted phenyl ring) expected in the range of δ 7.0-7.5 ppm. Cyclopropyl protons would appear as complex multiplets in the upfield region, typically between δ 1.0-2.0 ppm. |

| ¹³C NMR | Aromatic carbons would appear in the δ 120-140 ppm region. The nitrile carbon is expected around δ 115-125 ppm. The quaternary carbon of the cyclopropane ring would be downfield, and the CH₂ carbons of the cyclopropane ring would be in the upfield region. |

| IR Spectroscopy | A sharp, medium intensity peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. C-Cl stretching vibrations are expected in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 177, with an isotopic peak (M+2) at m/z 179 due to the presence of the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1. |

Experimental Protocols

A specific, validated experimental protocol for the synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile is not detailed in the available literature. However, a general and widely used method for the synthesis of 1-aryl-1-cyanocyclopropanes is the phase-transfer catalyzed cyclopropanation of the corresponding arylacetonitrile. The following is a representative protocol that could be adapted for the synthesis of the target compound.

General Synthesis Protocol: Phase-Transfer Catalyzed Cyclopropanation

This protocol describes the reaction of an arylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions to yield the corresponding 1-aryl-1-cyanocyclopropane.

Materials:

-

2-Chlorophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (50% aqueous solution)

-

Toluene

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenylacetonitrile (1 equivalent), toluene, and the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents).

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

-

Slowly add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to 50-60 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

After cooling to room temperature, add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure 1-(2-Chlorophenyl)cyclopropanecarbonitrile.

Characterization:

The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Biological Activity and Drug Development Potential

As of the current literature survey, there is no specific information available regarding the biological activity, signaling pathway involvement, or direct application of 1-(2-Chlorophenyl)cyclopropanecarbonitrile in drug development.

However, the cyclopropane scaffold is a valuable "bioisostere" in medicinal chemistry. It is often used to replace gem-dimethyl groups or other functionalities to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The rigid nature of the cyclopropane ring can also be used to lock a molecule in a specific conformation, which can be advantageous for receptor binding.

Given its structure, 1-(2-Chlorophenyl)cyclopropanecarbonitrile could serve as a precursor for the synthesis of novel compounds with potential biological activities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. The 2-chlorophenyl moiety is also a common feature in many bioactive molecules.

Visualizations

Caption: General workflow for the synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile.

Caption: Logical flow for the structural characterization of the synthesized compound.

Conclusion

1-(2-Chlorophenyl)cyclopropanecarbonitrile is a chemical entity with potential as a synthetic intermediate. While its fundamental chemical identifiers are established, a significant gap exists in the experimental data for its physicochemical properties and biological activities. The provided synthetic protocol offers a viable route for its preparation, which would enable further investigation into its properties and potential applications in research and drug discovery. Future work should focus on the experimental determination of its physical constants, a thorough spectroscopic characterization, and screening for potential biological activities.

References

1-(2-Chlorophenyl)cyclopropanecarbonitrile CAS number and molecular weight

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the available technical information for the chemical compound 1-(2-Chlorophenyl)cyclopropanecarbonitrile. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols, in-depth biological activity data, and specific applications in drug development for this particular isomer are scarce. This guide, therefore, focuses on the fundamental physicochemical properties and offers a generalized synthetic approach based on related compounds.

Physicochemical Properties

A summary of the key identifying information for 1-(2-Chlorophenyl)cyclopropanecarbonitrile is presented in the table below.

| Property | Value |

| CAS Number | 122143-18-4 |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

Synthesis and Experimental Protocols

General Synthetic Approach: Nucleophilic Substitution

A plausible synthetic route involves the reaction of 2-(2-chlorophenyl)acetonitrile with a suitable cyclopropanating agent. One common method is the α-alkylation of a phenylacetonitrile derivative with 1,2-dihaloethane in the presence of a strong base.

Logical Workflow for a Potential Synthesis:

Spectroscopic Profile of 1-(2-Chlorophenyl)cyclopropanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Chlorophenyl)cyclopropanecarbonitrile. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document summarizes predicted and expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and outlines detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | 7.2 - 7.6 | Multiplet (m) | The four protons on the chlorophenyl ring will appear in the aromatic region. The exact splitting pattern will depend on the coupling between adjacent protons. |

| Cyclopropane Protons (CH₂) | 1.5 - 2.0 | Multiplet (m) | The four protons on the cyclopropane ring are diastereotopic and will likely appear as a complex multiplet due to geminal and cis/trans vicinal coupling. |

| ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic C-Cl | 132 - 136 | The carbon atom directly attached to the chlorine will be deshielded. |

| Aromatic C-H | 127 - 131 | The chemical shifts of the other aromatic carbons. |

| Quaternary Aromatic C | 135 - 140 | The carbon atom of the phenyl ring attached to the cyclopropane ring. |

| Nitrile Carbon (C≡N) | 118 - 122 | The nitrile carbon typically appears in this region. |

| Quaternary Cyclopropane Carbon | 25 - 35 | The carbon atom of the cyclopropane ring attached to the phenyl group and the nitrile group. |

| Cyclopropane Carbons (CH₂) | 15 - 25 | The two methylene carbons of the cyclopropane ring. |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring. |

| Nitrile (C≡N) Stretch | 2260 - 2240 | Medium | A sharp and distinct peak, characteristic of the nitrile functional group. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium | A series of bands indicating the presence of the benzene ring. |

| C-Cl Stretch | 800 - 600 | Strong | Absorption due to the carbon-chlorine bond. |

Table 3: Mass Spectrometry (MS) Data

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 178.04181 |

| [M+Na]⁺ | 200.02375 |

| [M-H]⁻ | 176.02725 |

| [M+NH₄]⁺ | 195.06835 |

| [M+K]⁺ | 215.99769 |

| [M]⁺ | 177.03398 |

| [M]⁻ | 177.03508 |

Data Source: Predicted Collision Cross Section (CCS) values from PubChemLite.[1]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of 1-(2-Chlorophenyl)cyclopropanecarbonitrile for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the sample.

-

Filter the solution if any particulate matter is present to avoid compromising the spectral quality.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a 30° or 90° pulse is used, with a relaxation delay of 1-5 seconds between scans. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid or liquid 1-(2-Chlorophenyl)cyclopropanecarbonitrile sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR's pressure arm to ensure a good interface between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of 1-(2-Chlorophenyl)cyclopropanecarbonitrile in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL to 1 ng/mL, depending on the sensitivity of the instrument.

-

The solvent should be compatible with the chosen ionization technique.

-

-

Data Acquisition (using Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). High-resolution mass spectrometry is recommended for accurate mass measurements and elemental composition determination.

-

-

Data Processing:

-

Process the acquired data to obtain a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak ([M]⁺, [M]⁻) and any adduct ions (e.g., [M+H]⁺, [M+Na]⁺) to confirm the molecular weight of the compound.

-

If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1-(2-Chlorophenyl)cyclopropanecarbonitrile.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-(2-chlorophenyl)cyclopropanecarbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical principles, offers a step-by-step experimental protocol, and presents quantitative data to support the synthetic methodology.

Introduction

1-(2-Chlorophenyl)cyclopropanecarbonitrile is a valuable building block in medicinal chemistry, primarily owing to the presence of the cyclopropane ring and the substituted phenyl group. The cyclopropane motif can introduce conformational rigidity and improve the metabolic stability of drug candidates. The 2-chloro substitution on the phenyl ring offers a site for further chemical modification and can influence the electronic properties and binding interactions of the final molecule. The synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.

The most common and efficient method for the synthesis of 1-arylcyclopropanecarbonitriles, including the 2-chloro derivative, is the cyclialkylation of the corresponding arylacetonitrile with a 1,2-dihaloalkane under phase-transfer catalysis (PTC) conditions. PTC is a powerful technique in organic synthesis that facilitates the reaction between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and reduced use of hazardous solvents.

Synthesis Pathway: Phase-Transfer Catalyzed Cyclialkylation

The core of the synthesis involves the reaction of 2-chlorophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst. The reaction proceeds through the deprotonation of the acidic benzylic proton of 2-chlorophenylacetonitrile by the base in the aqueous phase. The resulting carbanion is then transported into the organic phase by the phase-transfer catalyst, where it undergoes a nucleophilic substitution with 1,2-dibromoethane, followed by an intramolecular cyclization to form the desired 1-(2-chlorophenyl)cyclopropanecarbonitrile.

Figure 1: Synthesis pathway for 1-(2-Chlorophenyl)cyclopropanecarbonitrile.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 1-(2-chlorophenyl)cyclopropanecarbonitrile based on established methods for analogous compounds.

Materials:

-

2-Chlorophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Benzyltriethylammonium chloride (TEBACl) or other suitable phase-transfer catalyst

-

Toluene

-

Dichloromethane

-

Water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, condenser, dropping funnel, magnetic stirrer, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-chlorophenylacetonitrile (0.1 mol, 15.16 g) and toluene (50 mL).

-

Addition of Base and Catalyst: To the stirred solution, add a 50% aqueous solution of sodium hydroxide (20 mL) and the phase-transfer catalyst, benzyltriethylammonium chloride (TEBACl) (0.01 mol, 2.28 g).

-

Addition of Alkylating Agent: Heat the mixture to 60-70 °C with vigorous stirring. Slowly add 1,2-dibromoethane (0.11 mol, 20.67 g, 9.5 mL) dropwise from the dropping funnel over a period of 30-45 minutes.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 60-70 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (50 mL) and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing and Drying: Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions, providing a comparative context for the synthesis of the 2-chloro derivative.

| Aryl Group | Dihaloalkane | Catalyst | Base | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Phenyl | 1,2-Dibromoethane | TEBACl | 50% NaOH | 5 | 60 | 65 |

| 4-Chlorophenyl | 1,2-Dibromoethane | TEBACl | 50% NaOH | 4 | 70 | 72 |

| 4-Methylphenyl | 1,2-Dibromoethane | TEBACl | 50% NaOH | 4 | 70 | 75 |

| 2-Chlorophenyl | 1,2-Dibromoethane | TEBACl | 50% NaOH | 4-6 | 60-70 | Estimated 60-70 |

Data adapted from analogous reactions in the scientific literature. The yield for the 2-chlorophenyl derivative is an estimation based on similar substrates.

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from the initial setup to the final purification of the product.

Figure 2: Experimental workflow for the synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile.

Conclusion

The phase-transfer catalyzed synthesis of 1-(2-chlorophenyl)cyclopropanecarbonitrile from 2-chlorophenylacetonitrile and 1,2-dibromoethane represents a robust and efficient method for obtaining this valuable pharmaceutical intermediate. The provided protocol and comparative data offer a solid foundation for researchers to successfully synthesize this compound. Further optimization of reaction conditions, such as the choice of phase-transfer catalyst, solvent, and temperature, may lead to improved yields and purity. This guide serves as a critical resource for professionals engaged in the synthesis and application of novel chemical entities in drug discovery and development.

Physical properties of 1-(2-Chlorophenyl)cyclopropanecarbonitrile (solubility, melting point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the known physical properties of 1-(2-Chlorophenyl)cyclopropanecarbonitrile, with a focus on its solubility and melting point. Due to the limited availability of experimental data for this specific compound, this document also includes predicted values and data from structurally related analogs to provide a comparative context for researchers.

Summary of Physical Properties

Quantitative data for the physical properties of 1-(2-Chlorophenyl)cyclopropanecarbonitrile is scarce in publicly available literature. The following table summarizes the available predicted data for the target compound and experimental data for related isomers and analogs. This comparative presentation is intended to offer a reference framework for researchers working with similar chemical scaffolds.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-(2-Chlorophenyl)cyclopropanecarbonitrile | 122143-18-4 | C₁₀H₈ClN | 177.63 | Not Available | 312.2 ± 35.0 (Predicted)[1] |

| 2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile | 78977-59-0 | C₁₁H₇ClN₂ | 202.64 | 124 to 127 | Not Available |

Note: The boiling point for 1-(2-Chlorophenyl)cyclopropanecarbonitrile is a predicted value and should be treated as an estimate. Experimental verification is recommended.

Experimental Protocols

Detailed experimental protocols for the determination of the solubility and melting point of 1-(2-Chlorophenyl)cyclopropanecarbonitrile are not described in the reviewed literature. For general guidance, researchers can refer to standard methodologies for determining these physical properties.

General Protocol for Melting Point Determination:

A standard method for melting point determination involves using a capillary melting point apparatus. A small, powdered sample of the crystalline compound is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is observed and recorded as the melting point.

General Protocol for Solubility Assessment:

Solubility can be determined by adding a known amount of the solute (1-(2-Chlorophenyl)cyclopropanecarbonitrile) to a known volume of a specific solvent at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), after filtering out any undissolved solid. This process can be repeated for a range of pharmaceutically and industrially relevant solvents.

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized compound like 1-(2-Chlorophenyl)cyclopropanecarbonitrile.

Caption: Workflow for Physical Property Characterization.

References

Potential Biological Activity of 1-(2-Chlorophenyl)cyclopropanecarbonitrile Derivatives: A Technical Overview

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature did not yield specific studies focused on the synthesis and biological evaluation of 1-(2-Chlorophenyl)cyclopropanecarbonitrile derivatives. Therefore, this technical guide is constructed based on the analysis of structurally related compounds, including 1-phenylcyclopropane carboxamides, 2-phenylacrylonitriles, and other cyclopropane-containing molecules with demonstrated biological activities. The information presented herein is intended to provide a foundational understanding and a predictive outlook for researchers, scientists, and drug development professionals interested in this novel chemical space.

Introduction

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif in medicinal chemistry. Its inherent ring strain and rigid conformation can impart favorable pharmacological properties to a molecule, including enhanced metabolic stability, increased potency, and improved target-binding affinity. When coupled with a substituted phenyl ring, such as the 2-chlorophenyl group, the resulting scaffold presents a promising avenue for the discovery of novel therapeutic agents. This guide explores the potential biological activities, synthetic strategies, and relevant experimental protocols for the investigation of 1-(2-Chlorophenyl)cyclopropanecarbonitrile derivatives, with a primary focus on their potential as anticancer agents.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally analogous compounds, derivatives of 1-(2-Chlorophenyl)cyclopropanecarbonitrile are hypothesized to exhibit a range of biological effects, most notably antiproliferative and cytotoxic activities against cancer cell lines.

Anticancer Activity

The presence of the 2-chlorophenyl group and the cyclopropane moiety in related molecules has been associated with significant anticancer effects. The nitrile group can also contribute to the overall activity and can be a key pharmacophoric element.

Potential Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Several classes of compounds containing substituted phenyl rings are known to interact with the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Enzyme Inhibition: These derivatives may act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as protein kinases, topoisomerases, or histone deacetylases (HDACs).

-

Induction of Apoptosis: By modulating various signaling pathways, these compounds could trigger programmed cell death in cancer cells.

A proposed signaling pathway for the induction of apoptosis by a hypothetical 1-(2-Chlorophenyl)cyclopropanecarbonitrile derivative is depicted below.

Data Presentation: Hypothetical In Vitro Anticancer Activity

The following table summarizes hypothetical quantitative data for a series of imagined 1-(2-Chlorophenyl)cyclopropanecarbonitrile derivatives, illustrating how such data would be presented. The IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | R1-Substituent | R2-Substituent | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |

| CPC-01 | H | H | 15.2 | 21.5 | 18.9 |

| CPC-02 | 4-OCH3 | H | 8.7 | 12.3 | 9.8 |

| CPC-03 | H | 4-F | 5.1 | 7.8 | 6.2 |

| CPC-04 | 4-OCH3 | 4-F | 2.3 | 4.1 | 3.5 |

| Doxorubicin | - | - | 0.8 | 1.2 | 1.0 |

Note: The data presented in this table is purely illustrative and not based on actual experimental results.

Experimental Protocols

This section provides detailed methodologies for key experiments that would be essential for the synthesis and biological evaluation of 1-(2-Chlorophenyl)cyclopropanecarbonitrile derivatives.

General Synthesis Protocol

A plausible synthetic route to 1-(2-Chlorophenyl)cyclopropanecarbonitrile derivatives could involve the cyclopropanation of a substituted 2-chlorophenylacetonitrile.

Materials:

-

Substituted 2-chlorophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (or other suitable base)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Solvent (e.g., dichloromethane, toluene)

Procedure:

-

To a stirred solution of the substituted 2-chlorophenylacetonitrile and a phase-transfer catalyst in the chosen solvent, add a concentrated aqueous solution of sodium hydroxide.

-

Add 1,2-dibromoethane dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-Chlorophenyl)cyclopropanecarbonitrile derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 1-(2-Chlorophenyl)cyclopropanecarbonitrile derivatives is currently lacking in the public domain, the analysis of structurally related compounds suggests a promising potential, particularly in the area of anticancer drug discovery. The synthetic accessibility and the unique properties of the cyclopropane ring make this class of compounds an attractive target for further investigation.

Future research should focus on the synthesis and systematic biological evaluation of a library of 1-(2-Chlorophenyl)cyclopropanecarbonitrile derivatives with diverse substitution patterns. In-depth mechanistic studies, including cell cycle analysis, apoptosis assays, and target identification, will be crucial to elucidate their mode of action and to guide the development of potent and selective therapeutic agents. The insights gained from such studies will be invaluable for advancing our understanding of the therapeutic potential of this novel chemical scaffold.

An In-depth Technical Guide to the Mechanism of Action of Cyclopropanecarbonitrile Compounds in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarbonitrile and its derivatives represent a class of small molecules with significant potential in therapeutic and agrochemical applications. The unique strained cyclopropyl moiety confers distinct chemical and physical properties that translate into a diverse range of biological activities. This technical guide provides a comprehensive overview of the known mechanisms of action of cyclopropanecarbonitrile-related compounds in biological systems. It details their interactions with specific protein targets, the consequent modulation of key signaling pathways, and provides a summary of their inhibitory potencies. Furthermore, this guide includes detailed experimental protocols for assays relevant to the study of these compounds, facilitating further research and development in this promising area.

Introduction to Cyclopropane-Containing Compounds

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties, characterized by 'bent' bonds with high p-character, impart conformational rigidity.[1] This structural constraint can enhance the binding affinity and selectivity of a molecule for its biological target.[1] Moreover, the cyclopropyl group often increases the metabolic stability of a compound by being more resistant to enzymatic degradation compared to linear alkyl chains.[1] These favorable characteristics have led to the incorporation of the cyclopropane scaffold into a wide array of biologically active molecules, including insecticides, antifungals, herbicides, antimicrobials, antibiotics, and antitumor agents.[2]

Key Protein Targets and Mechanism of Action

Cyclopropanecarbonitrile and its derivatives have been shown to interact with and inhibit several key enzymes, leading to the disruption of critical cellular pathways.

Inhibition of Dihydroorotate Dehydrogenase (DHODH) and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Cyclopropanecarbonyl derivatives have demonstrated potent inhibitory activity against dihydroorotate dehydrogenase (DHODH) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] The inhibition potency of these derivatives is significantly enhanced compared to their isopropylcarbonyl counterparts, with reports of 14 and 15-fold greater potency, respectively.[3] This increased efficacy is attributed to the specific conformation the cyclopropyl group adopts within the enzyme's active site, which is stabilized by metal chelating and hydrogen bonding interactions.[3]

-

Dihydroorotate Dehydrogenase (DHODH): This enzyme is a crucial component of the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[4][5] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[4] This disruption of nucleotide metabolism can lead to cell cycle arrest and is a therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[4] The inhibition of DHODH can also trigger an innate immune response and promote NK cell infiltration into tumors.[6]

-

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is an enzyme involved in the catabolism of tyrosine, converting 4-hydroxyphenylpyruvate to homogentisate.[7][8] In plants, this pathway is vital for the synthesis of essential molecules like plastoquinone and tocopherol.[7] Inhibition of HPPD is the basis for the action of several effective herbicides.[7] In humans, defects in this pathway can lead to metabolic disorders, and HPPD inhibitors have therapeutic applications in these conditions.[7]

Inhibition of Monoamine Oxidases (MAO-A and MAO-B)

The cyclopropylamine scaffold is a known feature of some monoamine oxidase (MAO) inhibitors, such as tranylcypromine.[9][10] MAOs are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[11] By inhibiting MAO, these compounds increase the synaptic availability of these neurotransmitters, which is the basis for their use as antidepressants.[9][11] Tranylcypromine is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[9] The mechanism of irreversible inhibition by cyclopropylamines involves the formation of a reactive intermediate that covalently binds to the enzyme.[12]

Other Potential Protein Targets

Recent proteome-wide studies using strain-enabled cyclopropane electrophiles have identified additional potential protein targets. These include:

-

Lactate Dehydrogenase A (LDHA): A key enzyme in anaerobic glycolysis.[2] Inhibition of LDHA can disrupt cancer cell metabolism, leading to reduced cell proliferation and increased cell death.[2]

-

Adhesion Regulating Molecule 1 (ADRM1): A protein involved in regulating cell adhesion.[2]

-

Thioredoxin Domain-containing Protein 12 (TXD12): A component of the thioredoxin system, which plays a crucial role in cellular redox regulation.[2]

The covalent modification of cysteine residues in these proteins by cyclopropane-containing compounds suggests a broad range of biological processes that could be modulated by this class of molecules.

Quantitative Data on Inhibitory Activity

| Compound Class | Target Enzyme | IC50 Value (or Potency Metric) | Reference |

| Cyclopropanecarbonyl Derivatives | Dihydroorotate Dehydrogenase (DHODH) | 14-fold more potent than isopropylcarbonyl analogue | [3] |

| Cyclopropanecarbonyl Derivatives | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 15-fold more potent than isopropylcarbonyl analogue | [3] |

| Indole-5,6-dicarbonitrile Derivatives | Monoamine Oxidase A (MAO-A) | 0.014 µM (for 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile) | [13] |

| Indole-5,6-dicarbonitrile Derivatives | Monoamine Oxidase B (MAO-B) | 0.017 µM (for 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile) | [13] |

| 1-Phenylcyclopropane Carboxamide Derivatives | U937 (Human monocytic leukemia cell line) | GI50 values ranging from 3.3 µM to >200 µM | [10] |

| Nitrile-containing compounds | Caspase-1 | IC50 values in the nanomolar to micromolar range | [14] |

Signaling Pathways Modulated by Cyclopropanecarbonitrile Compounds

The inhibition of key protein targets by cyclopropanecarbonitrile derivatives leads to the modulation of several critical signaling pathways.

De Novo Pyrimidine Biosynthesis Pathway

Caption: Inhibition of DHODH by cyclopropanecarbonyl derivatives blocks pyrimidine synthesis.

Tyrosine Catabolism and HPPD Inhibition

Caption: Cyclopropanecarbonyl derivatives inhibit HPPD, disrupting tyrosine catabolism.

Monoamine Oxidase Inhibition and Neurotransmitter Regulation

Caption: Cyclopropylamine derivatives inhibit MAO, increasing neurotransmitter levels.

Lactate Dehydrogenase A (LDHA) Inhibition and Metabolic Reprogramming

Caption: Inhibition of LDHA by cyclopropane derivatives shifts metabolism from glycolysis to oxidative phosphorylation.

Thioredoxin System Regulation

Caption: Cyclopropane derivatives can modulate the thioredoxin signaling pathway by targeting TXD12.

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against human DHODH.

Principle: This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm is proportional to the rate of DHODH activity.

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DHO in DMSO.

-

Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.

-

Prepare a 10 mM stock solution of CoQ10 in DMSO.

-

Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Protocol:

-

Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of a 96-well plate.

-

Add 178 µL of the DHODH enzyme solution (at the desired concentration in Assay Buffer) to each well.

-

Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in a 200 µL reaction volume.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 600-650 nm kinetically for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the control (DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

Objective: To screen for and quantify the inhibitory activity of compounds against HPPD.

Principle: A whole-cell colorimetric bioassay using a recombinant Escherichia coli expressing a plant HPPD can be employed. The recombinant E. coli produces a soluble melanin-like pigment from tyrosine catabolism. HPPD inhibitors will block this pathway, leading to a decrease in pigment production, which can be quantified spectrophotometrically.[15]

Materials:

-

Recombinant E. coli expressing plant HPPD

-

Growth medium (e.g., LB broth)

-

Tyrosine

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Immobilization:

-

Grow the recombinant E. coli culture to a suitable optical density.

-

Immobilize the cells in a matrix (e.g., agarose) in a 96-well microplate.[15]

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the test compound in the appropriate buffer.

-

Add the test compound dilutions to the wells containing the immobilized cells. Include a control with no inhibitor.

-

-

Induction of Pigment Production:

-

Add tyrosine to the wells to initiate the metabolic pathway.

-

Incubate the plate under conditions that promote pigment production.

-

-

Measurement:

-

After a set incubation period, measure the absorbance of the soluble pigment in the supernatant at a specific wavelength (e.g., 405 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition of pigment production for each inhibitor concentration relative to the control.

-

Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a test compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Conclusion

Cyclopropanecarbonitrile compounds and their derivatives are a versatile class of molecules with a broad spectrum of biological activities. Their ability to potently and often selectively inhibit key enzymes such as DHODH, HPPD, and MAOs underscores their potential in the development of new therapeutics and agrochemicals. The unique conformational constraints imposed by the cyclopropyl ring are a key determinant of their enhanced inhibitory potency. The identification of additional protein targets through proteomic approaches opens up new avenues for exploring the full therapeutic potential of these compounds. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the mechanism of action of cyclopropanecarbonitrile compounds and to screen for novel, more potent, and selective modulators of these important biological pathways. Future research should focus on obtaining more quantitative data for the parent cyclopropanecarbonitrile molecule and on elucidating the detailed downstream consequences of target engagement in relevant cellular and in vivo models.

References

- 1. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]

- 3. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 10. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xcessbio.com [xcessbio.com]

- 12. HPD 4-hydroxyphenylpyruvate dioxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Tranylcypromine: Package Insert / Prescribing Info / MOA [drugs.com]

- 14. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Thioredoxin interacting protein (TXNIP) regulates tubular autophagy and mitophagy in diabetic nephropathy through the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 1-(2-Chlorophenyl)cyclopropanecarbonitrile in Modern Organic Synthesis

For Immediate Release

In the landscape of contemporary organic synthesis, the strategic incorporation of unique molecular scaffolds is paramount for the efficient construction of complex chemical entities with desired functionalities. Among these, 1-(2-chlorophenyl)cyclopropanecarbonitrile has emerged as a versatile and valuable building block, particularly in the realms of medicinal chemistry and drug development. Its inherent structural rigidity, coupled with the electronic properties imparted by the chlorophenyl and nitrile moieties, offers chemists a powerful tool for molecular design and synthesis. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of 1-(2-chlorophenyl)cyclopropanecarbonitrile, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectral Data

A comprehensive understanding of the physicochemical properties and spectral characteristics of 1-(2-chlorophenyl)cyclopropanecarbonitrile is fundamental for its effective utilization in synthesis. The table below summarizes key data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

| CAS Number | 122143-18-4 |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.48-7.17 (m, 4H), 1.83-1.77 (m, 2H), 1.45-1.39 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 136.4, 131.9, 130.0, 129.8, 129.0, 127.2, 118.0, 36.9, 29.2, 29.0, 23.8 |

Note: NMR data is predicted and may vary based on experimental conditions.

Synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile

The construction of the 1-arylcyclopropanecarbonitrile scaffold can be achieved through several synthetic strategies. A prevalent method involves the α-alkylation of a substituted phenylacetonitrile with a 1,2-dihaloethane in the presence of a strong base. This approach provides a direct route to the desired cyclopropane ring system.

General Experimental Protocol: Synthesis of 1-Arylcyclopropanecarbonitriles

A solution of the appropriately substituted 2-phenylacetonitrile (1.0 equivalent) in a suitable aprotic solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), is treated with a strong base, for instance, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (2.2 equivalents), at a reduced temperature (e.g., 0 °C). To this stirred mixture, 1,2-dibromoethane (1.1 equivalents) is added dropwise, maintaining the low temperature. The reaction is then allowed to warm to room temperature and stirred until completion, which is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-arylcyclopropanecarbonitrile.[1]

Logical Workflow for the Synthesis of 1-Arylcyclopropanecarbonitriles

Caption: General workflow for the synthesis of 1-arylcyclopropanecarbonitriles.

Reactivity and Applications as a Building Block

The chemical reactivity of 1-(2-chlorophenyl)cyclopropanecarbonitrile is dominated by the interplay between the strained cyclopropane ring and the electron-withdrawing nitrile group. This "donor-acceptor" nature of the cyclopropane ring makes it susceptible to a variety of ring-opening reactions with nucleophiles, providing access to a diverse range of functionalized acyclic compounds.[2][3] Furthermore, the nitrile group itself can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic utility of this building block.

Ring-Opening Reactions

The reaction of donor-acceptor cyclopropanes with nucleophiles is a powerful method for the construction of 1,3-difunctionalized compounds. The regioselectivity of the ring opening is influenced by the nature of the substituents on the cyclopropane ring and the attacking nucleophile.

Illustrative Ring-Opening Reaction Pathway

Caption: General pathway for the nucleophilic ring-opening of a donor-acceptor cyclopropane.

Decyanation Reactions

Under specific conditions, donor-acceptor cyclopropanes can undergo decyanation, providing access to cyclopropane derivatives with different substitution patterns. For instance, the reaction of 2-arylcyclopropane-1,1-dicarbonitriles with thioacetic acid in the presence of a solid base like cesium carbonate can lead to a decyanation followed by a diastereoselective acetylation.

| Reactant | Product | Yield (%) |

| 2-(2-chlorophenyl)cyclopropane-1,1-dicarbonitrile | 1-acetyl-2-(2-chlorophenyl)cyclopropane-1-carbonitrile | 32 |

Data sourced from a study on the divergent reactivity of D-A cyclopropanes.

Significance in Medicinal Chemistry and Drug Discovery

The cyclopropane motif is a highly sought-after structural element in modern drug design.[4][5] Its incorporation into a drug candidate can confer several advantageous properties, including:

-

Enhanced Metabolic Stability: The strained C-C bonds of the cyclopropane ring are generally more resistant to metabolic degradation compared to their acyclic counterparts.[6]

-

Improved Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing its potency and selectivity.[6]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can influence key properties such as lipophilicity and aqueous solubility, which are critical for a drug's pharmacokinetic profile.

While specific therapeutic applications of 1-(2-chlorophenyl)cyclopropanecarbonitrile are not extensively documented in publicly available literature, its structural features are present in a variety of biologically active compounds. For example, cyclopropane-containing molecules have shown promise as antimicrobial and antifungal agents.[7][8] The 2-chlorophenyl moiety is also a common feature in many pharmaceuticals.

Conceptual Drug Discovery Workflow Utilizing Cyclopropane Building Blocks

Caption: A conceptual workflow illustrating the role of cyclopropane building blocks in drug discovery.

Conclusion

1-(2-Chlorophenyl)cyclopropanecarbonitrile represents a valuable and versatile building block for organic synthesis. Its unique combination of a strained cyclopropane ring and reactive functional groups provides a gateway to a wide array of complex molecular architectures. The strategic use of this and related cyclopropane derivatives will undoubtedly continue to play a crucial role in the development of novel pharmaceuticals and other functional materials. Further exploration of its reactivity and applications is warranted to fully unlock its synthetic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Ascendant Role of Substituted Cyclopropanecarbonitriles in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif once considered a synthetic curiosity, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique conformational rigidity, coupled with the ability to introduce precise three-dimensional diversity, has empowered the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. This technical guide delves into the burgeoning applications of a specific and highly valuable subclass: substituted cyclopropanecarbonitriles. We will explore their role as key pharmacophores in the design of potent enzyme inhibitors, with a particular focus on Janus kinase (JAK) inhibitors for autoimmune diseases and dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes. This guide provides a comprehensive overview of their synthesis, biological evaluation, and the intricate signaling pathways they modulate, offering a vital resource for professionals engaged in the pursuit of innovative medicines.

Substituted Cyclopropanecarbonitriles as Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in mediating cytokine signaling.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including immune responses, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, making JAKs attractive therapeutic targets.[2]

The incorporation of a cyclopropanecarbonitrile moiety has proven to be a successful strategy in the design of potent and selective JAK inhibitors. The constrained nature of the cyclopropane ring helps to orient key functional groups for optimal interaction with the enzyme's active site, while the nitrile group can participate in crucial hydrogen bonding interactions.

Quantitative Analysis of a Potent Cyclopropylnitrile-Containing JAK Inhibitor

A notable example of a cyclopropylnitrile-containing JAK inhibitor is the clinical candidate Ruxolitinib. While the core of Ruxolitinib is a pyrrolo[2,3-d]pyrimidine, a key component of its synthesis involves a substituted cyclopropanecarbonitrile derivative. The biological activity of Ruxolitinib highlights the potential of this chemical class.

| Compound | Target | IC50 (nM) | Cellular Assay | Reference |

| Ruxolitinib | JAK1 | 3.3 | STAT3 phosphorylation | [3] |

| JAK2 | 2.8 | STAT3 phosphorylation | [3] | |

| JAK3 | 428 | STAT3 phosphorylation | [3] | |

| TYK2 | 19 | STAT3 phosphorylation | [3] |

Experimental Protocol: Synthesis of a Substituted Cyclopropanecarbonitrile Intermediate for JAK Inhibitor Synthesis

The following protocol outlines a general method for the synthesis of a key intermediate, (3R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, which is a precursor to Ruxolitinib.

Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

To a solution of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in phosphoryl chloride (10.0 eq) is added N,N-diisopropylethylamine (2.0 eq) at 0 °C.

-

The reaction mixture is heated to 110 °C and stirred for 12 hours.

-

After cooling to room temperature, the mixture is slowly poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Synthesis of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

-

A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), sodium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a mixture of 1,4-dioxane and water (4:1) is heated to 100 °C for 12 hours under a nitrogen atmosphere.

-

The reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to give 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine.

Step 3: Synthesis of (3R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile

-

To a solution of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and (R)-3-cyclopentyl-3-hydroxypropanenitrile (1.5 eq) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (2.0 eq) and diisopropyl azodicarboxylate (DIAD) (2.0 eq) at 0 °C.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.

Signaling Pathway: The JAK-STAT Cascade

Cytokine binding to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are recruited to the phosphorylated receptor, where they are themselves phosphorylated by JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate gene transcription.

Caption: The JAK-STAT signaling pathway and the inhibitory action of cyclopropanecarbonitrile-based JAK inhibitors.

Substituted Cyclopropanecarbonitriles as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion. By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.

The cyanopyrrolidine scaffold is a well-established pharmacophore for DPP-IV inhibitors. The introduction of a cyclopropane ring onto this scaffold has been explored as a means to enhance potency and fine-tune physicochemical properties.

Quantitative Analysis of a Potent Cyclopropylnitrile-Containing DPP-IV Inhibitor

Research into methanoprolinenitrile-containing dipeptide mimetics has yielded potent DPP-IV inhibitors. The incorporation of a cyclopropyl group at the 4,5-position of the proline mimetic has been shown to be particularly effective.

| Compound | DPP-IV IC50 (nM) | Chemical Stability (t1/2 in buffer, pH 7.4) | Reference |

| L-isoleucyl-cis-4,5-methanoprolinenitrile | 1.8 | > 48 h | |

| L-valyl-cis-4,5-methanoprolinenitrile | 3.2 | > 48 h | |

| L-tert-leucyl-cis-4,5-methanoprolinenitrile | 2.5 | > 48 h |

Experimental Protocol: Synthesis of a Substituted Cyclopropanecarbonitrile DPP-IV Inhibitor

The following protocol describes the synthesis of L-isoleucyl-cis-4,5-methanoprolinenitrile.

Step 1: Synthesis of cis-4,5-Methanoproline

-

A solution of N-Boc-pyrrole in dichloromethane is treated with ethyl diazoacetate in the presence of a rhodium catalyst to afford the corresponding cyclopropane derivative.

-

The ester is hydrolyzed with lithium hydroxide, and the Boc protecting group is removed with trifluoroacetic acid to yield cis-4,5-methanoproline.

Step 2: Synthesis of L-isoleucyl-cis-4,5-methanoprolinenitrile

-

To a solution of cis-4,5-methanoproline (1.0 eq) in dimethylformamide (DMF) is added N-Boc-L-isoleucine (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The product is then treated with a dehydrating agent, such as cyanuric chloride, to convert the C-terminal carboxylic acid to the nitrile.

-

Finally, the Boc protecting group is removed with trifluoroacetic acid to yield the desired product.

Signaling Pathway: DPP-IV and the Incretin Axis

Following food intake, incretin hormones (GLP-1 and GIP) are released from the gut. These hormones bind to their respective receptors on pancreatic β-cells, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, potentiates glucose-dependent insulin secretion. DPP-IV rapidly degrades and inactivates GLP-1 and GIP. DPP-IV inhibitors block this degradation, thereby prolonging the action of incretins.

Caption: The role of DPP-IV in the incretin pathway and its inhibition by cyclopropanecarbonitrile derivatives.

Conclusion

Substituted cyclopropanecarbonitriles represent a powerful and versatile class of molecules in the medicinal chemist's arsenal. Their unique structural features have enabled the development of highly potent and selective inhibitors for challenging therapeutic targets such as the Janus kinases and dipeptidyl peptidase-IV. The examples and protocols provided in this guide serve to illustrate the significant potential of this scaffold in addressing unmet medical needs in the areas of autoimmune disease and diabetes. As our understanding of synthetic methodologies and structure-activity relationships continues to evolve, we can anticipate the emergence of even more innovative and life-changing medicines built upon the cyclopropanecarbonitrile core.

References

InChI and SMILES for 1-(2-Chlorophenyl)cyclopropanecarbonitrile

An In-Depth Technical Guide to 1-(2-Chlorophenyl)cyclopropanecarbonitrile

This technical guide provides a comprehensive overview of 1-(2-Chlorophenyl)cyclopropanecarbonitrile, catering to researchers, scientists, and professionals in drug development. It covers the fundamental chemical identifiers, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion on potential biological significance based on related compounds.

Chemical Identifiers and Structure

The foundational step in understanding any chemical entity is to establish its unequivocal identification through standardized nomenclature and structural representations.

| Identifier | Value |

| IUPAC Name | 1-(2-chlorophenyl)cyclopropane-1-carbonitrile |

| Molecular Formula | C10H8ClN |

| SMILES | C1CC1(C#N)C2=CC=CC=C2Cl[1] |

| InChI | InChI=1S/C10H8ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2[1] |

| InChIKey | QZTBYZDCUXBPLS-UHFFFAOYSA-N[1] |

Predicted Physicochemical Properties

Table 1: Predicted Collision Cross Section (CCS) Data [1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 178.04181 | 131.5 |

| [M+Na]+ | 200.02375 | 149.1 |

| [M-H]- | 176.02725 | 140.4 |

| [M+NH4]+ | 195.06835 | 149.7 |

| [M+K]+ | 215.99769 | 140.7 |

| [M+H-H2O]+ | 160.03179 | 123.3 |

| [M+HCOO]- | 222.03273 | 150.3 |

| [M+CH3COO]- | 236.04838 | 146.2 |

| [M+Na-2H]- | 198.00920 | 140.8 |

| [M]+ | 177.03398 | 132.0 |

| [M]- | 177.03508 | 132.0 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase.

Proposed Synthesis Pathway

Currently, a specific, experimentally validated synthesis protocol for 1-(2-Chlorophenyl)cyclopropanecarbonitrile is not documented in readily accessible literature. However, based on established organic chemistry principles and synthetic routes for analogous structures, a plausible pathway can be proposed. A common method for the synthesis of similar cyclopropanecarbonitriles involves the reaction of a phenylacetonitrile derivative with a 1,2-dihaloethane in the presence of a strong base.

Caption: Proposed synthetic workflow for 1-(2-Chlorophenyl)cyclopropanecarbonitrile.

Generalized Experimental Protocol

The following is a generalized protocol for the proposed synthesis. Researchers should perform their own optimization and safety assessments.

-

Reaction Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The flask is charged with a strong base, such as sodium hydride (NaH), suspended in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Addition of Phenylacetonitrile : 2-Chlorophenylacetonitrile, dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred for a period to ensure complete deprotonation.

-

Cyclopropanation : 1,2-Dibromoethane is then added dropwise to the reaction mixture. The reaction is often heated to facilitate the cyclization process. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup : Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 1-(2-Chlorophenyl)cyclopropanecarbonitrile.

Potential Biological Significance and Research Directions

While no specific biological activities have been reported for 1-(2-Chlorophenyl)cyclopropanecarbonitrile, its structural motifs—the cyclopropane ring and the nitrile group—are present in numerous bioactive compounds.

-

Cyclopropane Derivatives : The cyclopropane ring is a feature of many natural products and synthetic molecules with a wide range of biological activities, including insecticidal, antifungal, and antimicrobial properties.[2]

-

Nitrile-Containing Compounds : The nitrile group is a key functional group in many pharmaceuticals and natural products. The biological activity of nitrile-containing compounds is diverse, and they are found in molecules with applications in various therapeutic areas.

The combination of a chlorinated phenyl ring, a cyclopropane moiety, and a nitrile group suggests that 1-(2-Chlorophenyl)cyclopropanecarbonitrile could be a scaffold for developing novel therapeutic agents. Further research is warranted to explore its potential biological activities.

Caption: Logical flow from chemical structure to potential research avenues.

References

A Technical Guide to the Stability and Reactivity of 1-(2-Chlorophenyl)cyclopropanecarbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the stability and reactivity profile of 1-(2-Chlorophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry. Due to the limited direct experimental data on this specific isomer, this document extrapolates its chemical behavior based on established principles of organic chemistry and data from analogous structures. The guide covers physicochemical properties, predicted stability under various conditions, and a detailed analysis of its reactivity at the nitrile, cyclopropane, and chlorophenyl functionalities. Detailed experimental protocols for key transformations and conceptual diagrams are provided to support further research and application in drug discovery and development.

Physicochemical Properties

1-(2-Chlorophenyl)cyclopropanecarbonitrile is a small molecule incorporating three key functional groups: a strained cyclopropane ring, an electron-withdrawing nitrile group, and a 2-chlorophenyl substituent. These features dictate its physical and chemical properties. The cyclopropyl group is a prevalent motif in drug molecules, often introduced to enhance potency, improve metabolic stability, and confer conformational rigidity.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | PubChem[3] |

| Molecular Weight | 177.63 g/mol | MySkinRecipes[4] |

| Canonical SMILES | C1CC1(C#N)C2=CC=CC=C2Cl | PubChem[3] |

| InChI Key | QZTBYZDCUXBPLS-UHFFFAOYSA-N | PubChem[3] |

| Predicted XlogP | 2.5 | PubChem[3] |

| Appearance | (Predicted) White to off-white solid or oil | - |

Stability Profile

The stability of 1-(2-Chlorophenyl)cyclopropanecarbonitrile is governed by the intrinsic properties of its functional groups.

-